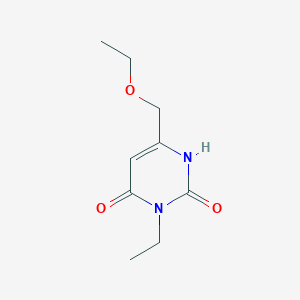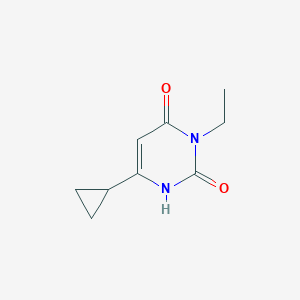
2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H8N2O3S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Pyrazoline derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical methods indicate high inhibition efficiency, with adsorption on mild steel surfaces following the Langmuir adsorption isotherm. These compounds behave as mixed-type inhibitors, offering insights into their application in protecting metals against corrosion in industrial settings (Lgaz et al., 2018).
Antioxidant Activity
Research into heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, through synthesis involving key intermediates like 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, has demonstrated notable antioxidant activities. Some of these compounds exhibit antioxidant activity nearly equivalent to that of ascorbic acid, suggesting potential for therapeutic applications (El‐Mekabaty, 2015).
Synthetic Applications
The synthesis of complex heterocycles, such as 4-(pyrazol-5-yl)-1,2,4-triazole-3-thiones, highlights the utility of pyrazolyl compounds in organic synthesis. These activities underscore the role of similar compounds in the development of new synthetic pathways and the creation of novel molecules with potential biological and industrial applications (Vicentini et al., 1998).
Material Science
Compounds structurally related to 2-(4-formyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid have been explored for their role in material science, especially in the synthesis and characterization of conducting polymers. These investigations reveal the potential for using such compounds in the development of new materials with specific electronic, mechanical, or optical properties (Bingöl et al., 2005).
Antimicrobial Activity
The development of novel chitosan Schiff bases incorporating heterocyclic moieties, including pyrazole derivatives, has shown promising antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents for medical and environmental applications (Hamed et al., 2020).
Properties
IUPAC Name |
2-(4-formyl-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-5-8-3-12(4-9(14)15)11-10(8)7-1-2-16-6-7/h1-3,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCVJKWUBGAUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)









